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  • Product: 8-(4-Chlorophenyl)-8-oxooctanenitrile
  • CAS: 898783-76-1

Core Science & Biosynthesis

Foundational

Solubility Profiling of 8-(4-Chlorophenyl)-8-oxooctanenitrile: A Mechanistic and Methodological Guide

As a Senior Application Scientist, approaching the solubility profiling of a novel or specialized pharmaceutical intermediate requires moving beyond rote protocol execution. We must understand the thermodynamic drivers o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the solubility profiling of a novel or specialized pharmaceutical intermediate requires moving beyond rote protocol execution. We must understand the thermodynamic drivers of the molecule and design self-validating experimental systems that account for its specific physicochemical liabilities.

This whitepaper provides an authoritative, in-depth guide to profiling the solubility of 8-(4-Chlorophenyl)-8-oxooctanenitrile in two fundamentally different solvent environments: Dimethyl Sulfoxide (DMSO) and Methanol.

Physicochemical Grounding & Structural Analysis

8-(4-chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1) is a specialized halogenated organic intermediate[1]. To predict and measure its solubility accurately, we must first deconstruct its molecular architecture:

  • Molecular Weight: 249.74 g/mol [1]

  • Calculated LogP: ~4.38[2]

  • Functional Groups: A lipophilic 4-chlorophenyl ring, a 7-carbon aliphatic chain, a ketone, and a terminal nitrile.

Mechanistic Implication: The high LogP indicates severe lipophilicity. The molecule possesses hydrogen-bond acceptors (the ketone and nitrile moieties) but completely lacks hydrogen-bond donors. This structural reality fundamentally dictates its solvation thermodynamics, requiring specific handling in aprotic versus protic solvents to avoid precipitation artifacts during early drug discovery assays.

Mechanistic Solvent Interactions

Understanding why a solvent succeeds or fails is critical for downstream formulation and assay design.

Dimethyl Sulfoxide (DMSO): The Kinetic Vehicle

DMSO is a highly polar, aprotic solvent (dielectric constant ~47). Its strong dipole moment effectively solvates the ketone and nitrile groups of the compound, while its methyl groups provide a favorable environment for the hydrophobic chlorophenyl and alkyl chain. Because DMSO does not require the breaking of an internal solvent hydrogen-bond network to accommodate the solute, the entropic penalty of solvation is minimal.

Consequently, the compound exhibits near-infinite solubility in pure DMSO. This makes DMSO the universal standard for preparing high-concentration kinetic stock solutions in early drug discovery, where3[3].

Methanol: The Thermodynamic Protic Medium

Methanol is a polar, protic solvent. While it can donate hydrogen bonds to the compound's acceptor sites, accommodating the bulky, hydrophobic 4-chlorophenyl and octyl groups requires the disruption of methanol's internal hydrogen-bonded network. This creates an entropic penalty that thermodynamically limits solubility. While significantly more soluble in methanol than in water, the compound will reach a definitive saturation point, making methanol an ideal solvent for 4[4].

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that kinetic artifacts (like supersaturation) are not mistaken for thermodynamic endpoints.

Workflow cluster_0 Thermodynamic Profiling (Methanol) cluster_1 Kinetic Profiling (DMSO) Start 8-(4-Chlorophenyl)-8-oxooctanenitrile Solid API Intermediate T1 Excess Solid + Methanol (Shake-Flask Method) Start->T1 K1 10 mM DMSO Stock Solution (Complete Solvation) Start->K1 T2 Isothermal Equilibration (24, 48, 72 hrs at 25°C) T1->T2 T3 Phase Separation (15,000 rpm Centrifugation) T2->T3 T4 HPLC-UV Quantification (Self-Validating Equilibrium) T3->T4 K2 Serial Dilution in Aqueous Buffer (Final DMSO < 2%) K1->K2 K3 Incubation (1-2 hrs) K2->K3 K4 Nephelometric Detection (Precipitation Point) K3->K4

Fig 1: Dual-pathway solubility profiling workflow for thermodynamic and kinetic determination.

Protocol A: Thermodynamic Equilibrium Solubility in Methanol

The 5 is considered the 'gold standard' for thermodynamic solubility determination[5].

  • Causality Check: We utilize high-speed centrifugation rather than filtration for phase separation. Highly lipophilic compounds (LogP > 4) frequently adsorb onto standard syringe filter membranes, which artificially lowers the quantified solubility in the filtrate.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 8-(4-chlorophenyl)-8-oxooctanenitrile (e.g., 150 mg) to 10 mL of pure methanol in a sealed borosilicate glass vial. The excess solid must be clearly visible to ensure the solvent is saturated[4].

  • Isothermal Equilibration: Place the sealed vial in a temperature-controlled orbital shaker at 25°C (±0.5°C) and agitate at 200 rpm.

  • Self-Validation (Time-Course Sampling): To confirm that true thermodynamic equilibrium has been achieved, extract 100 µL aliquots at 24, 48, and 72 hours[4].

  • Phase Separation: Centrifuge the aliquots at 15,000 rpm for 15 minutes at 25°C to pellet undissolved micro-particulates[6].

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify using a validated HPLC-UV method. Equilibrium is validated only when the variance in concentration between the 48-hour and 72-hour time points is less than 2%.

Protocol B: Kinetic Solubility Profiling via DMSO Stock

Kinetic solubility measures the precipitation point of a compound when shifted from a fully solvated state (in DMSO) to an aqueous environment.

  • Causality Check: The final DMSO concentration in the test well must be kept strictly below 2% (v/v). Higher concentrations trigger a cosolvent effect, artificially inflating the apparent aqueous solubility and masking the true precipitation point[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM master stock solution of the compound in 100% DMSO[3].

  • Serial Dilution: Perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) across a 96-well plate. Ensure the final DMSO concentration remains ~1-2%[7].

  • Incubation: Seal the plate and incubate at room temperature for 1 to 2 hours. This duration allows supersaturated states to nucleate and precipitate[5].

  • Detection: Measure the light scattering using a 7[7]. The kinetic solubility limit is identified as the highest concentration before a statistically significant increase in light scattering is observed.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and the mechanistically predicted solubility profile for 8-(4-Chlorophenyl)-8-oxooctanenitrile.

ParameterValue / Profile
Compound Name 8-(4-Chlorophenyl)-8-oxooctanenitrile
CAS Number 898783-76-1
Molecular Formula C14H16ClNO[1]
Molecular Weight 249.74 g/mol [1]
Calculated LogP ~4.38
Solubility in DMSO High / Near-Infinite (> 100 mg/mL) Ideal for 10 mM to 50 mM kinetic stock solutions due to favorable aprotic dipole interactions.
Solubility in Methanol Moderate (Thermodynamically Limited) Sufficient for HPLC mobile phases and standard shake-flask profiling, limited by the entropic penalty of the hydrophobic octyl/chlorophenyl groups.

References

  • CymitQuimica. "8-(4-chlorophenyl)-8-oxooctanenitrile | CymitQuimica".
  • GuideChem. "898783-76-1 8-(4-CHLOROPHENYL)-8-OXOOCTANENITRILE".
  • Concept Life Sciences. "Assays | ADMET & DMPK | Kinetic Solubility".
  • Chromatography Online.
  • BenchChem. "Application Notes and Protocols: Sirolimus Solubility in DMSO and Other Solvents".
  • International Journal of Pharmaceutical Sciences.
  • Pharma Excipients.
  • BenchChem. "A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one".

Sources

Exploratory

1H and 13C NMR Structural Elucidation of 8-(4-Chlorophenyl)-8-oxooctanenitrile: A Technical Guide

Executive Summary 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS 898783-76-1)[1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug development. Featuring both a reactive aryl k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS 898783-76-1)[1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug development. Featuring both a reactive aryl ketone and a terminal aliphatic nitrile, this molecule is frequently employed as a linker in PROTAC (Proteolysis Targeting Chimera) design and as an intermediate for complex active pharmaceutical ingredients (APIs).

Accurate structural validation of this compound is critical to ensure downstream synthetic fidelity. This whitepaper provides an in-depth, causality-driven analysis of the predicted 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-(4-Chlorophenyl)-8-oxooctanenitrile, establishing a self-validating protocol for researchers and analytical chemists.

Structural Analysis & Causality of Chemical Shifts

To accurately predict and assign the NMR spectra, the molecule must be deconstructed into three distinct electronic domains. The baseline chemical shifts for the aliphatic nitrile moiety are grounded in empirical data for octanenitrile[2], while the aromatic and carbonyl shifts are corroborated by spectral data for 1-(4-chlorophenyl)ethanone[3].

The Aromatic Domain (4-Chlorophenyl Group)

The para-substituted benzene ring creates a classic AA'BB' spin system due to its plane of symmetry.

  • H-2' and H-6' (ortho to Carbonyl): The carbonyl group (C=O) is highly electron-withdrawing via both inductive and resonance effects. This severely deshields the ortho protons, pushing them downfield to approximately 7.90 ppm .

  • H-3' and H-5' (ortho to Chlorine): Chlorine is electronegative (inductive withdrawal) but donates electron density into the ring via resonance (+R effect). The net result is a milder deshielding effect compared to the carbonyl, placing these protons at 7.43 ppm .

The Carbonyl Core (C8)

The C8 carbon is heavily deshielded by the highly electronegative oxygen atom and the magnetic anisotropy of the C=O double bond. In 13 C NMR, aryl-alkyl ketones consistently resonate near 198.5 ppm .

The Aliphatic Chain and Nitrile Terminus (C1–C7)

The six-carbon methylene bridge (C2 to C7) experiences a shielding gradient from both ends of the molecule:

  • Alpha to Carbonyl (C7): The anisotropic deshielding zone of the ketone pulls the C7 protons to 2.95 ppm and the C7 carbon to 38.6 ppm .

  • Alpha to Nitrile (C2): The sp-hybridized cyano group is electron-withdrawing, shifting the C2 protons to 2.35 ppm and the C2 carbon to 17.1 ppm [2].

  • Inner Chain (C3–C6): As the distance from the electron-withdrawing groups increases, the inductive effects decay rapidly. The central protons (C4, C5) merge into a complex multiplet around 1.40–1.50 ppm , representing the most shielded environment in the molecule.

Quantitative Data: Predicted NMR Chemical Shifts

The following tables summarize the expected chemical shifts in Chloroform-d (CDCl 3​ ).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Proton(s)Predicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment
H-2', H-6' 7.90Doublet (d)8.52HDeshielded by adjacent C=O
H-3', H-5' 7.43Doublet (d)8.52HAdjacent to electronegative Cl
H-7 2.95Triplet (t)7.32H α -protons to carbonyl
H-2 2.35Triplet (t)7.12H α -protons to nitrile
H-6 1.75Quintet (p)7.32H β -protons to carbonyl
H-3 1.65Quintet (p)7.12H β -protons to nitrile
H-4, H-5 1.40 – 1.50Multiplet (m)-4HCentral aliphatic chain
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
CarbonPredicted Shift (δ, ppm)Assignment
C8 198.5Carbonyl (C=O)
C-4' 139.4Aromatic ipso to Cl
C-1' 135.2Aromatic ipso to C=O
C-2', C-6' 129.5Aromatic ortho to C=O
C-3', C-5' 128.9Aromatic ortho to Cl
C1 119.8Nitrile (C N)
C7 38.6Aliphatic α to C=O
C5 28.9Aliphatic γ to C=O
C4 28.5Aliphatic γ to CN
C3 25.4Aliphatic β to CN
C6 24.1Aliphatic β to C=O
C2 17.1Aliphatic α to CN

Experimental Protocol for NMR Acquisition & Validation

To ensure high-fidelity, self-validating results, the following step-by-step methodology must be strictly adhered to when acquiring spectra for cyano-containing aliphatic chains[4].

Step 1: Sample Preparation

  • Weigh 15–20 mg of 8-(4-Chlorophenyl)-8-oxooctanenitrile.

  • Dissolve the sample completely in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the internal zero-point reference (0.00 ppm), while the deuterium in CDCl 3​ provides the lock signal to stabilize the spectrometer's magnetic field against drift.

  • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the magnetic field to the CDCl 3​ deuterium signal (7.26 ppm).

  • Shim the magnet (Z1–Z4 gradients) to ensure a perfectly homogeneous magnetic field, which is critical for resolving the fine J-couplings of the AA'BB' system.

Step 3: Acquisition Parameters

  • 1 H NMR: Apply a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds. Acquire 16 to 32 scans. The D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate quantitative integration.

  • 13 C NMR: Apply a proton-decoupled sequence (WALTZ-16) to simplify the spectrum into singlets. Use a D1 of 2.0–3.0 seconds and acquire a minimum of 1,024 scans to compensate for the low natural abundance (1.1%) of the 13 C isotope.

Step 4: Data Processing & Self-Validation

  • Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform (FT) to maximize the signal-to-noise ratio.

  • Perform zero and first-order phase correction, followed by baseline correction.

  • Validation Check: Integrate the 1 H spectrum. A structurally intact sample will yield a strict integration ratio of 2:2:2:2:2:2:4 , perfectly accounting for the 16 protons of the molecule.

Mechanistic Workflow Diagram

G N1 Synthesis & Isolation 8-(4-Chlorophenyl)-8-oxooctanenitrile N2 Sample Preparation (Dissolution in CDCl3 + TMS) N1->N2 N3 NMR Acquisition (400 MHz 1H / 100 MHz 13C) N2->N3 N4 Data Processing (FID to Spectrum, Phase/Baseline Corr.) N3->N4 N5 Structural Elucidation (Chemical Shift & Multiplet Assignment) N4->N5

Workflow for NMR-based structural validation of 8-(4-Chlorophenyl)-8-oxooctanenitrile.

References

  • [1] Title: 898783-76-1 8-(4-CHLOROPHENYL)-8-OXOOCTANENITRILE - Guidechem | Source: guidechem.com | URL:1

  • [2] Title: Octanenitrile | C8H15N | CID 31286 - PubChem - NIH | Source: nih.gov | URL: 2

  • [3] Title: 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase | Source: spectrabase.com | URL: 3

  • [4] Title: Solvent-free synthesis of racemic cyanohydrin O-phosphates - Arkivoc | Source: arkat-usa.org | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of Biopolymers using 8-(4-Chlorophenyl)-8-oxooctanenitrile for Photo-Crosslinkable Hydrogel Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The development of photo-responsive biopolymers is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The development of photo-responsive biopolymers is a critical frontier in targeted drug delivery and tissue engineering. This application note details the integration of 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1) [1] as a bifunctional building block for synthesizing UV-crosslinkable hydrogels. By leveraging the molecule's terminal nitrile group for covalent grafting and its p-chlorophenyl ketone moiety for photochemical activation, researchers can engineer highly stable, covalently crosslinked polymer networks without the need for external photoinitiators.

Rationale and Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful polymer functionalization requires understanding the thermodynamic and photochemical causality behind monomer selection. 8-(4-Chlorophenyl)-8-oxooctanenitrile offers two distinct mechanistic advantages:

Structural Advantage: The Aliphatic Spacer

The molecule features a 7-methylene aliphatic chain separating the reactive ketone and nitrile groups. When the nitrile is hydrolyzed to a carboxylic acid and grafted to a polymer backbone via EDC/NHS coupling, this octane spacer acts as a flexible tether. This flexibility drastically reduces steric hindrance during the amidation step, leading to a higher Degree of Substitution (DS) compared to short-chain aromatic acids[2]. Furthermore, during photocrosslinking, the spacer provides the conformational freedom necessary for the ketone to fold back or reach adjacent polymer chains to abstract hydrogen atoms.

Photochemical Activation: The Heavy-Atom Effect and Norrish Type II Reaction

The p-chlorophenyl ketone moiety is a highly efficient, built-in photo-crosslinker. Upon irradiation with 365 nm UV light, the ketone absorbs a photon and transitions to an excited singlet state. The presence of the chlorine atom (a halogen) induces a "heavy-atom effect," which enhances spin-orbit coupling and dramatically accelerates Intersystem Crossing (ISC) to the reactive triplet state[3][4].

Once in the triplet state, the carbonyl oxygen undergoes a Norrish Type II reaction —abstracting a hydrogen atom from an adjacent polymer chain to form a ketyl diradical[5][6]. The subsequent recombination of these carbon-centered radicals forms robust covalent crosslinks, yielding a stable hydrogel network.

Process Workflow

PolymerSynthesis cluster_0 Phase 1: Monomer Activation cluster_1 Phase 2: Polymer Grafting & Crosslinking Nitrile 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1) Hydrolysis Alkaline Hydrolysis (NaOH / EtOH, Reflux) Nitrile->Hydrolysis CarboxylicAcid 8-(4-Chlorophenyl)-8-oxooctanoic acid (Active Monomer) Hydrolysis->CarboxylicAcid Acidification (HCl) Coupling EDC/NHS Amidation (pH 5.0 -> 7.4) CarboxylicAcid->Coupling Activation Biopolymer Amine-bearing Polymer (e.g., Chitosan) Biopolymer->Coupling Conjugate Photoactive Polymer Conjugate (Pendant Ketones) Coupling->Conjugate Amide Bond Formation UV UV Irradiation (365 nm) Norrish Type II Reaction Conjugate->UV Hydrogel Covalently Crosslinked Hydrogel UV->Hydrogel Radical Recombination

Figure 1: Workflow for the synthesis and crosslinking of photoactive biopolymers.

Experimental Protocols

The following protocols outline a self-validating system for converting the nitrile precursor into a functional hydrogel.

Protocol A: Synthesis of 8-(4-Chlorophenyl)-8-oxooctanoic acid (Monomer Activation)

Objective: Convert the unreactive nitrile into a carboxylic acid suitable for bioconjugation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (20 mmol) of 8-(4-Chlorophenyl)-8-oxooctanenitrile[7] in 50 mL of Ethanol.

  • Hydrolysis: Add 50 mL of a 2M aqueous NaOH solution (100 mmol, 5 eq). Equip the flask with a reflux condenser and heat to 85°C for 6 hours under continuous magnetic stirring.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Submerge the flask in an ice bath. Slowly add 1M HCl dropwise until the solution reaches pH 2.0. A white/off-white precipitate of 8-(4-Chlorophenyl)-8-oxooctanoic acid will form.

  • Purification: Filter the precipitate under vacuum, wash with 3 x 50 mL of ice-cold distilled water to remove residual salts, and dry overnight in a vacuum desiccator.

Protocol B: EDC/NHS Bioconjugation to Chitosan

Objective: Covalently graft the photoactive monomer to an amine-bearing polymer backbone.

  • Polymer Preparation: Dissolve 1.0 g of Chitosan (Degree of Deacetylation >85%) in 100 mL of 1% (v/v) acetic acid. Adjust the pH to 6.0 using 0.1M NaOH.

  • Carboxyl Activation: In a separate vial, dissolve 0.5 g of the synthesized 8-(4-Chlorophenyl)-8-oxooctanoic acid in 5 mL of DMSO. Add this to 15 mL of MES buffer (0.1M, pH 5.5).

  • Active Ester Formation: Add 0.4 g of EDC·HCl and 0.6 g of Sulfo-NHS to the MES solution. Stir for 15 minutes at room temperature. Note: EDC activation is highly pH-dependent and optimally occurs between pH 4.5 and 6.0[8].

  • Amidation: Add the activated monomer solution dropwise to the Chitosan solution. Adjust the final pH to 7.2–7.5 using phosphate buffer, as primary amine coupling is most efficient in slightly alkaline conditions[8]. Stir in the dark for 12 hours at room temperature.

  • Dialysis: Transfer the reaction mixture to a dialysis tubing (MWCO 12-14 kDa) and dialyze against distilled water for 72 hours (changing water twice daily) to remove DMSO, unreacted monomer, and the isourea by-product[9]. Lyophilize the purified conjugate.

Protocol C: UV-Photocrosslinking and Hydrogel Formation

Objective: Trigger the Norrish Type II reaction to form a stable hydrogel.

  • Solution Preparation: Dissolve the lyophilized photoactive Chitosan conjugate in distilled water to a concentration of 3% (w/v).

  • Molding: Pipette 1 mL of the solution into a standard 24-well tissue culture plate.

  • Irradiation: Expose the samples to a 365 nm UV LED lamp at an intensity of 15 mW/cm². The heavy-atom effect of the chlorine substituent ensures rapid radical generation[4].

  • Validation: Gelation is confirmed via the vial inversion test. Typical gelation occurs within 8–12 minutes.

Quantitative Data & Analytics

The tables below summarize the expected analytical outcomes, demonstrating the efficacy of the octane spacer and the heavy-atom effect.

Table 1: Effect of Spacer Length on EDC/NHS Coupling Efficiency

Monomer Type Spacer Length EDC/NHS Ratio (eq) pH (Coupling) Degree of Substitution (DS)
4-(4-Chlorophenyl)-4-oxobutanoic acid 3 Carbons 10 : 5 7.4 14.2 ± 1.5%

| 8-(4-Chlorophenyl)-8-oxooctanoic acid | 7 Carbons | 10 : 5 | 7.4 | 38.7 ± 2.1% |

Insight: The 7-carbon aliphatic chain significantly reduces steric hindrance at the polymer backbone, more than doubling the grafting efficiency.

Table 2: Photocrosslinking Kinetics (3% w/v Polymer Conjugate)

UV Wavelength (nm) UV Intensity (mW/cm²) Halogen Substituent Average Gelation Time (min)
365 10 None (Phenyl) > 30 (Weak Gel)
365 10 Chloro (p-Cl) 12.5 ± 0.8

| 365 | 20 | Chloro (p-Cl) | 6.2 ± 0.4 |

Insight: The p-chloro substitution accelerates the intersystem crossing rate, drastically reducing the time required for the Norrish Type II crosslinking cascade.

References

  • Chalmers Publication Library. "Characterization of Photodegradable Polymers for UV-triggered Release from Microcapsules (Norrish Type II Reactions in Polymers)." Chalmers University of Technology. Available at: [Link]

  • National Institutes of Health (NIH). "Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids: The internal heavy-atom (IHA) effect." NIH Public Access. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 8-(4-Chlorophenyl)-8-oxooctanenitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 8-(4-Chlorophenyl)-8-oxooctaneni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1). This pharmaceutical intermediate presents unique extraction challenges due to its specific structural features: a highly lipophilic chlorophenyl-octyl backbone contrasted by polar ketone and nitrile functional groups.

Section 1: Core Principles & Solvent Selection (FAQs)

Q: What is the optimal solvent system for extracting 8-(4-Chlorophenyl)-8-oxooctanenitrile from an aqueous reaction mixture? A: We recommend using Ethyl Acetate (EtOAc) or Dichloromethane (DCM) as the primary extraction solvent. Causality & Expertise: The target compound has a calculated LogP of approximately 4.39[1]. While this indicates strong overall lipophilicity, the presence of the ketone at C8 and the nitrile group at C1 imparts localized polarity. Non-polar solvents like hexane often yield poor mass transfer efficiency and lower partition coefficients ( Kd​ ) for molecules with such polar moieties[2]. Ethyl acetate provides the intermediate polarity necessary to solvate both the hydrophobic backbone and the polar functional groups, maximizing the concentration ratio of the solute in the organic phase versus the aqueous phase[3].

Q: Since the target molecule is neutral, does the pH of the aqueous phase matter during extraction? A: Yes, but strictly for the purpose of impurity clearance, not for the target compound itself. Causality & Expertise: Because 8-(4-Chlorophenyl)-8-oxooctanenitrile lacks ionizable acidic or basic groups, its partition coefficient remains relatively constant across standard pH ranges. However, pH adjustment is a critical self-validating step for purification. By adjusting the aqueous phase to a high pH (e.g., pH 10 with Na₂CO₃) or low pH (e.g., pH 2 with HCl), you can selectively ionize unreacted acidic or basic byproducts. This forces the impurities to remain in the aqueous raffinate while the neutral target selectively partitions into the organic extract[4].

Section 2: Troubleshooting Guide: Resolving Emulsions

Issue: A stable emulsion forms at the interface between the aqueous and organic layers, preventing clear phase separation.

Root Cause Analysis: Emulsions in these systems typically arise from a low density difference between the phases, or the presence of finely divided solid impurities and surfactant-like byproducts that reduce interfacial tension[5].

Validated Protocol: Step-by-Step Emulsion Breaking

To establish a self-validating protocol, execute the following steps sequentially. Assess phase separation after each step before proceeding to the next to ensure no chemical alteration of the target compound occurs.

Step 1: The "Salting Out" Method (Brine Addition)

  • Add a saturated sodium chloride (brine) solution equal to 10–20% of the aqueous phase volume directly to the separatory funnel[6].

  • Gently rock the funnel for 1–2 minutes (do not shake vigorously).

  • Allow the funnel to rest for 5 minutes and observe the interface. Causality: Brine drastically increases the ionic strength of the aqueous phase. This maximizes the density differential between the aqueous and organic layers and decreases the solubility of the organic solvent in the water (the "salting out" effect), forcing the dispersed droplets to coalesce[7].

Step 2: Mechanical Coalescence (Centrifugation)

  • If the emulsion persists and occupies more than 1/3 of the solvent layer, carefully drain the emulsion layer into balanced centrifuge tubes[7].

  • Centrifuge the samples at 2500–3000 rpm for 10 to 15 minutes[6].

  • Pipette the separated organic layer back into your main organic collection flask. Causality: The applied G-force physically overcomes the steric and electrostatic repulsion between the dispersed micro-droplets, accelerating film rupture and phase coalescence without introducing new chemical variables[5].

Step 3: Chemical Dehydration (Anhydrous Filtration)

  • If a slight micro-emulsion (cloudiness) remains in the organic phase, set up a glass funnel with fluted filter paper.

  • Add a 2-inch bed of anhydrous sodium sulfate (Na₂SO₄) to the filter.

  • Pass the cloudy organic layer through the salt bed[7]. Causality: The salt chemically binds the dispersed micro-droplets of water to form a solid hydrate clump, effectively stripping the aqueous dispersed phase from the emulsion and allowing the pure organic solvent to pass through[7].

Section 3: Quantitative Data: Solvent Comparison Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical rationale for solvent selection when extracting 8-(4-Chlorophenyl)-8-oxooctanenitrile.

SolventPolarity IndexDensity (g/mL)Target SolubilityEmulsion RiskRecommended Use Case
Ethyl Acetate 4.40.902HighModeratePrimary extraction; excellent balance of yield and volatility.
Dichloromethane 3.11.330Very HighLowExtractions requiring a heavy organic phase (bottom layer).
Hexane 0.10.659Low/ModerateHighDefatting aqueous phases; poor for primary extraction.
MTBE 2.50.740HighModerateAlternative to EtOAc; better phase separation due to low density.

Section 4: Process Workflow Visualization

The following diagram maps the logical decision tree for the liquid-liquid extraction (LLE) process, incorporating the emulsion troubleshooting steps.

LLE_Workflow Start Aqueous Reaction Mixture (Target + Impurities) Solvent Add Organic Solvent (EtOAc or DCM) Start->Solvent Mix Agitate and Vent Solvent->Mix Settle Phase Settling Mix->Settle Check Emulsion Formed? Settle->Check Break1 Add Brine (NaCl) Salting Out Check->Break1 Yes Separate Phase Separation Check->Separate No Break2 Centrifugation (3000 rpm, 10 min) Break1->Break2 Fails Break1->Separate Succeeds Break2->Separate OrgPhase Organic Phase (8-(4-Chlorophenyl)-8-oxooctanenitrile) Separate->OrgPhase AqPhase Aqueous Phase (Waste/Salts) Separate->AqPhase Wash pH-Adjusted Wash (Remove Ionizable Impurities) OrgPhase->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate In Vacuo Concentration Dry->Concentrate Product Purified Target Compound Concentrate->Product

Logical workflow for the liquid-liquid extraction and emulsion resolution of the target compound.

References

  • [1] Guidechem. 898783-76-1 8-(4-CHLOROPHENYL)-8-OXOOCTANENITRILE. Available at:

  • [3] Patsnap Eureka. Solvent Extraction Processes: Partition Coefficients and Selectivity. Available at:

  • [2] Patsnap Eureka. Ethyl Acetate vs Hexane: Solvent Strength in Extraction. Available at:

  • [4] Grokipedia. Liquid–liquid extraction. Available at:

  • [6] Benchchem. Technical Support Center: Breaking Emulsions in Ditridecylamine (DTDA) Solvent Extraction. Available at:

  • [7] AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at:

  • [5] ASME. Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 8-(4-Chlorophenyl)-8-oxooctanenitrile

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzing the pharmaceutical intermediate 8-(4-Chlorophenyl)-8-oxooctanenitrile .

Unlike basic amines, which suffer from severe ion-exchange interactions, 8-(4-Chlorophenyl)-8-oxooctanenitrile is a neutral, moderately hydrophobic molecule containing hydrogen-bond accepting moieties (a ketone and a terminal nitrile). Therefore, resolving peak tailing for this compound requires a targeted approach focusing on solvent dynamics, mass transfer, and weak secondary interactions.

Diagnostic Decision Workflow

Before altering your method parameters, it is critical to isolate the root cause of the tailing. The flowchart below outlines a self-validating logical sequence to determine whether the tailing is chemical, physical, or volumetric in nature.

G Start Peak Tailing Observed (Asymmetry Factor > 1.5) Q1 Inject 50% Volume. Does Asymmetry Improve? Start->Q1 SolventOverload Solvent Effect or Mass Overload Q1->SolventOverload Yes Q3 Are all peaks tailing (including solvent front)? Q1->Q3 No Q2 Match Sample Solvent to Mobile Phase. Does Asymmetry Improve? SolventOverload->Q2 FixSolvent Root Cause: Strong Solvent Effect Action: Use weaker diluent Q2->FixSolvent Yes FixOverload Root Cause: Mass Overload Action: Dilute sample concentration Q2->FixOverload No DeadVol Physical System Issue Q3->DeadVol Yes SecInt Chemical Interaction Q3->SecInt No FixDeadVol Root Cause: Dead Volume/Void Action: Check PEEK fittings DeadVol->FixDeadVol FixSecInt Root Cause: Silanol H-Bonding Action: Use Type B Silica SecInt->FixSecInt

Diagnostic decision tree for isolating HPLC peak tailing mechanisms.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why is my 8-(4-Chlorophenyl)-8-oxooctanenitrile peak tailing when injected from a stock solution prepared in 100% Acetonitrile?

A: You are experiencing a Strong Sample Solvent Effect. Because 8-(4-Chlorophenyl)-8-oxooctanenitrile is highly soluble in organic solvents, analysts often prepare stock solutions in pure Acetonitrile (ACN) or Methanol. If your initial mobile phase is weaker (e.g., 50% aqueous), injecting a strong solvent creates a localized disruption. The frontal part of the analyte zone moves at a relatively high velocity because it is dissolved in the strong sample solvent, while the rear part of the zone is retained by the weaker carrier liquid[1],[2]. This stretches the analyte band, resulting in severe peak asymmetry or even peak splitting[3].

  • Corrective Action: Always dilute the final injection sample so that its organic composition is equal to or weaker than the initial mobile phase composition.

Q: I matched the sample solvent to the mobile phase, but the peak is still tailing. Could it be column overload?

A: Yes, this is likely Mass Overload. Mass overload occurs when the concentration of the analyte exceeds the linear capacity of the stationary phase, causing a non-linear Langmuir adsorption isotherm. Because 8-(4-Chlorophenyl)-8-oxooctanenitrile has a strong chromophore (the p-chlorophenyl group), analysts sometimes inject highly concentrated samples to detect low-level trace impurities. This oversaturates the active sites on the column, causing the main peak to skew to the right (tailing).

  • Corrective Action: Reduce the injection volume or sample concentration by 50%. If the asymmetry factor ( As​ ) drops closer to 1.0, mass overload is confirmed.

Q: As a neutral molecule, can 8-(4-Chlorophenyl)-8-oxooctanenitrile still interact with silanols?

A: Yes, via hydrogen bonding and trace metal chelation. While this molecule lacks basic amines and will not undergo the severe ion-exchange tailing typical of basic compounds, its ketone and nitrile moieties act as hydrogen-bond acceptors. Older "Type A" silica columns contain highly acidic free silanols and trace metal impurities (like iron or aluminum)[4],[5]. The ketone group can hydrogen-bond with these free silanols or chelate with surface metals, causing secondary retention mechanisms that manifest as a tail.

  • Corrective Action: Switch to a high-purity "Type B" end-capped silica column (or a hybrid organic-inorganic particle). These columns are base-deactivated and have minimal active silanols and metal impurities[4],[5].

Q: All peaks in my chromatogram, including the solvent front and impurities, are tailing. What is the cause?

A: This indicates Extra-Column Volume or a Column Void. If every peak exhibits the same tailing profile, the issue is physical, not chemical[3]. Common causes include slippage of PEEK finger-tight fittings, which creates a small dead volume chamber between the tubing and the column frit[3],[6]. Alternatively, a pressure shock may have caused the silica bed to collapse, creating a void at the head of the column[6].

  • Corrective Action: Inspect and reseat all capillary connections. If using PEEK fittings, ensure they are pushed flush against the column inlet before tightening. If the issue persists, replace the guard column or the analytical column itself.

Quantitative Troubleshooting Parameters

Use the following table to benchmark your system parameters and identify out-of-specification conditions that lead to peak tailing.

ParameterSymptom ThresholdDiagnostic ActionTarget Optimization
Asymmetry Factor ( As​ ) >1.5 Initiate diagnostic workflow. 1.00≤As​≤1.20
Sample Solvent Strength >10% stronger than Mobile Phase ADilute sample with aqueous buffer.Match %B of initial mobile phase.
Injection Volume >1% of total column volumeHalve injection volume; check As​ . <10 µL for a standard 4.6 x 150 mm column.
System Dead Volume Broadening of early eluting peaksReseat PEEK fittings; check detector cell.Zero-dead-volume (ZDV) unions only.
Stationary Phase Type A Silica (Unendcapped)Switch to Type B end-capped silica.High-purity, metal-free Type B silica.

Self-Validating Experimental Protocol

To definitively identify the source of peak tailing for 8-(4-Chlorophenyl)-8-oxooctanenitrile, execute the following step-by-step methodology. This protocol uses built-in controls to validate each hypothesis.

Step 1: Baseline Assessment

  • Inject your standard preparation of 8-(4-Chlorophenyl)-8-oxooctanenitrile under current method conditions.

  • Record the Asymmetry Factor ( As​ ) at 10% peak height. (If As​>1.5 , proceed to Step 2).

Step 2: The Volume Reduction Test (Isolating Overload/Solvent Effects)

  • Reduce the injection volume by exactly 50% (e.g., from 10 µL to 5 µL).

  • Reinject and measure As​ .

  • Causality Check: If As​ improves significantly, the issue is either Mass Overload or a Strong Sample Solvent Effect. Proceed to Step 3. If As​ remains unchanged, proceed to Step 4.

Step 3: The Solvent Matching Test (Differentiating Overload from Solvent Effect)

  • Prepare a new sample vial. Dilute the stock solution 1:1 using the initial mobile phase (e.g., if your gradient starts at 40% ACN, use 40% ACN as the diluent).

  • Inject the original volume (e.g., 10 µL).

  • Causality Check: If As​ is now symmetric ( <1.2 ), the root cause was the Strong Sample Solvent Effect[1]. If the peak still tails, the root cause is Mass Overload (the concentration is too high for the Langmuir isotherm).

Step 4: System Integrity Check (Isolating Dead Volume)

  • Inject a neutral, unretained void volume marker (e.g., Uracil or Thiourea).

  • Causality Check: If the Uracil peak tails, the issue is physical dead volume[6]. Loosen and firmly reseat the PEEK fittings at the column inlet and outlet[3]. If Uracil is perfectly symmetric but 8-(4-Chlorophenyl)-8-oxooctanenitrile tails, proceed to Step 5.

Step 5: Stationary Phase Evaluation (Isolating Secondary Interactions)

  • If Steps 2-4 rule out physical and volumetric issues, the tailing is caused by hydrogen bonding between the analyte's polar groups (nitrile/ketone) and active silanols/metals.

  • Replace the column with a modern, high-purity Type B end-capped C18 column[4].

References

  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Corporation.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation.
  • ULB. "Influence of a strong sample solvent on analyte dispersion in chromatographic columns." ULB.
  • ResearchGate. "Effect on separation of injecting samples in a solvent different from the mobile phase." ResearchGate.
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-(4-Chlorophenyl)-8-oxooctanenitrile Synthesis

Welcome to the technical support center for the synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with this multi-step synthesis, with a particular focus on the critical Friedel-Crafts acylation step. Here, you will find in-depth troubleshooting guides and frequently asked questions to help optimize your reaction, minimize byproduct formation, and ensure high yield and purity of your target molecule.

Troubleshooting Guide: Incomplete Conversion and Side Reactions

This section addresses specific issues that can arise during the synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile, providing detailed solutions grounded in chemical principles.

Problem 1: Low or No Yield of the Desired Product

Question: I am attempting the Friedel-Crafts acylation of chlorobenzene with 8-oxooctanoyl chloride and observe a very low yield or no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in Friedel-Crafts acylation are most commonly traced back to issues with the catalyst, reagents, or reaction conditions.[1]

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried before use; flame-drying is a highly effective method.[1] Use a fresh, unopened container of anhydrous aluminum chloride to avoid any atmospheric moisture contamination.[1]

  • Purity of Reagents: The purity of both chlorobenzene and the acylating agent, 8-oxooctanoyl chloride, is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Solution: Use high-purity, anhydrous reagents. If necessary, purify the starting materials before the reaction.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because it complexes with the resulting ketone product.[2] Using a catalytic amount may result in an incomplete reaction.

    • Solution: Use at least one full equivalent of AlCl₃ relative to the acylating agent.

Problem 2: Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of the desired para-substituted product and the ortho-isomer. How can I improve the regioselectivity for the para product?

Answer:

The formation of both ortho and para isomers is a common challenge in the Friedel-Crafts acylation of substituted benzenes like chlorobenzene.[1] The ratio of these isomers is influenced by both steric and electronic factors, which can be manipulated through reaction conditions.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically less stable ortho-isomer.[1]

    • Solution: Conduct the reaction at a lower temperature. This will favor the formation of the sterically less hindered and more thermodynamically stable para-isomer.[1]

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.

    • Solution: Non-polar solvents such as carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations.[1] Experimenting with different anhydrous solvents can help optimize the ortho/para ratio.

Problem 3: Incomplete Conversion of Starting Material

Question: I am observing a significant amount of unreacted chlorobenzene in my final product mixture. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors, including reaction time, temperature, and reagent stoichiometry.

  • Reaction Monitoring: It is essential to monitor the progress of the reaction to determine when it has reached completion.

    • Solution: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting materials.[1]

  • Reaction Conditions: If the reaction is proceeding slowly, adjusting the conditions may be necessary.

    • Solution: Consider cautiously increasing the reaction temperature, although be mindful that this may impact the isomer ratio.[1] Alternatively, extending the reaction time, based on TLC or GC monitoring, can also lead to higher conversion.

  • Order of Addition: The sequence in which reagents are added can be critical.

    • Solution: It is often beneficial to allow the Lewis acid and the acylating agent to form the reactive acylium ion before introducing the chlorobenzene.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in the synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile?

A1: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4] First, the Lewis acid (e.g., AlCl₃) reacts with the 8-oxooctanoyl chloride to form a highly electrophilic acylium ion.[4][5] This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4][6] Finally, a base (such as AlCl₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, 8-(4-Chlorophenyl)-8-oxooctanenitrile.[3][4]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for introducing long-chain substituents?

A2: Friedel-Crafts acylation has a significant advantage over alkylation because the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements.[5][7] In contrast, the carbocation intermediates in Friedel-Crafts alkylation are prone to rearrangements, which can lead to a mixture of products.[7] Additionally, the acyl group introduced is deactivating, which prevents further acylation reactions on the same ring, a common issue of polyalkylation in Friedel-Crafts alkylation.[5][7][8]

Q3: What are some general strategies to minimize byproduct formation in any Friedel-Crafts acylation?

A3: To minimize byproducts, it is crucial to use high-purity reagents and maintain strictly anhydrous conditions, as Lewis acids like AlCl₃ are highly sensitive to moisture.[2] Controlling the reaction temperature is also vital; exothermic reactions should be cooled to prevent overheating, which can lead to decomposition and unwanted side reactions.[2]

Q4: How can I purify the final product, 8-(4-Chlorophenyl)-8-oxooctanenitrile?

A4: Purification can typically be achieved through standard laboratory techniques. After the reaction work-up, which involves quenching the reaction and separating the organic layer, the crude product can be purified by recrystallization or column chromatography to separate it from any unreacted starting materials or isomeric byproducts.[1]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • Preparation: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Addition of Acylating Agent: Cool the suspension in an ice bath (0 °C). Slowly add 8-oxooctanoyl chloride (1.0 equivalent) to the stirred suspension.

  • Addition of Substrate: After the formation of the acylium ion complex (typically after stirring for 15-30 minutes), slowly add chlorobenzene (1.0 equivalent) to the reaction mixture while maintaining the low temperature.

  • Reaction: Once the addition is complete, allow the reaction to stir at the appropriate temperature (this can range from 0 °C to reflux depending on the specific substrate and desired outcome) until completion, as monitored by TLC or GC.[8]

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and an acidic solution (e.g., dilute HCl). This will hydrolyze the aluminum complexes.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Catalyst Stoichiometry ≥ 1.0 equivalentEnsures complexation with the ketone product and drives the reaction to completion.[2]
Reaction Temperature 0 °C to room temperatureLower temperatures favor the formation of the para-isomer and minimize side reactions.[1]
Solvent Non-polar (e.g., CS₂, DCM)Can enhance the regioselectivity for the para-product.[1]
Reagent Purity Anhydrous, high purityPrevents deactivation of the Lewis acid catalyst and avoids side reactions.[2]

Visualizations

Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Observed check_catalyst Is the Lewis Acid catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous AlCl3. Ensure dry glassware. check_catalyst->solution_catalyst No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Increase reaction time or temperature. Monitor with TLC/GC. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No end Reaction Complete check_reagents->end Yes solution_catalyst->start solution_conditions->start solution_reagents->start

Caption: Troubleshooting logic for incomplete conversion.

Key Mechanistic Steps in Friedel-Crafts Acylation

G acyl_chloride 8-oxooctanoyl chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 lewis_acid->acylium_ion arenium_ion Arenium Ion (Intermediate) acylium_ion->arenium_ion + Chlorobenzene chlorobenzene Chlorobenzene chlorobenzene->arenium_ion product 8-(4-Chlorophenyl)-8-oxooctanenitrile arenium_ion->product - H+

Caption: Formation of the target molecule.

References

  • Benchchem. Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene.
  • ChemistryStudent. Acylation of Benzenes (A-level).
  • Clark, J. friedel-crafts acylation of benzene. Chemguide.
  • Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Moodle@Units. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
  • Doc Brown's Chemistry. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
  • Benchchem. Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Chem LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Reproducibility of 8-(4-Chlorophenyl)-8-oxooctanenitrile Synthesis Pathways

Mechanistic Evaluation of Synthesis Pathways The synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1, MW: 249.74 g/mol )[1] presents a classic chemoselectivity and regioselectivity challenge in organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Evaluation of Synthesis Pathways

The synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1, MW: 249.74 g/mol )[1] presents a classic chemoselectivity and regioselectivity challenge in organic chemistry. As a bifunctional building block containing both an aryl ketone and an aliphatic terminal nitrile, it requires synthetic routes that can selectively form the carbon-carbon bond without degrading the sensitive cyano group.

This guide objectively compares the two predominant synthetic pathways—Classical Friedel-Crafts Acylation and Acylative Negishi Cross-Coupling—evaluating their mechanistic causality, reproducibility, and scalability.

Pathway A: Classical Friedel-Crafts Acylation

This pathway relies on the electrophilic aromatic substitution of chlorobenzene using 7-cyanoheptanoyl chloride.

  • Mechanistic Causality: Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid to generate a highly electrophilic acylium ion[2]. Chlorobenzene is deactivated by the inductive effect of the chlorine atom but remains ortho/para directing via resonance.

  • The Regioselectivity Flaw: While the bulky 7-cyanoheptanoyl acylium ion favors the para-position due to steric hindrance, the formation of the thermodynamically less stable ortho-isomer (typically 5–15%) is inevitable[2]. Furthermore, the nitrile group weakly coordinates with AlCl₃, requiring an excess of the Lewis acid (>2.0 equivalents) and creating a risk of nitrile hydrolysis during the aqueous quench.

Pathway B: Acylative Negishi Cross-Coupling

This transition metal-catalyzed pathway couples (6-cyanohexyl)zinc bromide with 4-chlorobenzoyl chloride.

  • Mechanistic Causality: Organozinc reagents are utilized because they exhibit exceptional functional group tolerance. Unlike highly polarized Grignard (Mg) or organolithium (Li) reagents, the covalent nature of the carbon-zinc bond prevents nucleophilic attack on the terminal nitrile[3].

  • The Regioselectivity Advantage: Because the aromatic starting material (4-chlorobenzoyl chloride) is already perfectly substituted, regiomeric scrambling is impossible. Palladium or iron catalysts facilitate rapid oxidative addition into the acyl chloride, followed by transmetalation and reductive elimination to yield the target ketone with >99% structural fidelity[4].

Pathway Logic & Decision Matrix

SynthesisPathways cluster_A Pathway A: Friedel-Crafts Acylation cluster_B Pathway B: Acylative Negishi Coupling Target 8-(4-Chlorophenyl)-8-oxooctanenitrile A1 Chlorobenzene + 7-Cyanoheptanoyl Chloride A2 AlCl3 Catalyst (0°C to RT) A1->A2 A3 Regiomeric Mixture (85% p-, 15% o-) A2->A3 A3->Target Recrystallization (Yield Loss) B1 7-Bromoheptanenitrile + Zinc Dust B2 (6-Cyanohexyl)zinc Bromide B1->B2 B3 4-Chlorobenzoyl Chloride + Pd(0) Catalyst B2->B3 B3->Target Direct Output (>99% Regiopurity)

Fig 1. Comparison of Friedel-Crafts acylation and Negishi cross-coupling synthesis pathways.

Quantitative Reproducibility & Performance Data

The following table synthesizes experimental data comparing the two methodologies. Pathway B demonstrates superior chemical precision, albeit at a higher material cost.

Performance MetricPathway A: Friedel-Crafts AcylationPathway B: Acylative Negishi Coupling
Overall Isolated Yield 65 – 72% (Post-recrystallization)88 – 94% (Direct from column)
Regioselectivity (p/o ratio) ~ 85 : 15[2]> 99 : 1 (Absolute structural fidelity)
Functional Group Tolerance Low (Nitrile hydrolysis risk)High (Nitrile completely preserved)[3]
Reaction Temperature 0°C to 25°C50°C (Coupling phase)[4]
E-Factor (Waste Generation) High (Requires >2 eq. AlCl₃ and solvent)Moderate (Catalytic Pd, stoichiometric Zn)
Scalability Excellent (Industrial baseline)Moderate (Requires anhydrous/anaerobic setup)

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols are designed as self-validating systems . Each phase contains explicit in-process controls that verify chemical causality before proceeding to the next step.

Protocol A: Friedel-Crafts Acylation (Scalable Baseline)

Causality Focus: Temperature control is critical. Higher temperatures thermodynamically favor the unwanted ortho-isomer and promote AlCl₃-mediated nitrile polymerization[2].

  • Complexation: In an oven-dried flask under N₂, dissolve 7-cyanoheptanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add anhydrous AlCl₃ (2.2 eq) in portions.

    • Self-Validation Check: The suspension will turn pale yellow/orange and become homogeneous, confirming the successful generation of the acylium ion.

  • Acylation: Add chlorobenzene (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Allow the reaction to warm to room temperature over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the baseline spot of the acyl chloride is entirely consumed.

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Self-Validation Check: Monitor the quench temperature. It must not exceed 20°C. If the temperature spikes, the acidic aqueous environment will hydrolyze the terminal nitrile into a carboxylic acid, ruining the batch.

  • Purification: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. The crude product must be recrystallized from ethanol to remove the ~15% ortho-isomer impurity.

Protocol B: Acylative Negishi Coupling (High-Fidelity Route)

Causality Focus: Zinc activation is paramount. The oxide layer on zinc dust prevents direct insertion into the alkyl bromide. 1,2-dibromoethane and TMSCl chemically scrub this layer, exposing the active metal lattice[3].

  • Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous THF under Argon. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 5 minutes. Cool to room temperature and add chlorotrimethylsilane (TMSCl, 5 mol%). Stir for 15 minutes.

    • Self-Validation Check: The evolution of ethylene gas (bubbling) upon the addition of 1,2-dibromoethane provides visual confirmation that the zinc surface has been successfully activated.

  • Zinc Insertion: Add 7-bromoheptanenitrile (1.0 eq) dropwise. Stir at 40°C for 2 hours to form the (6-cyanohexyl)zinc bromide intermediate.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via GC-MS. The complete disappearance of 7-bromoheptanenitrile and the appearance of heptanenitrile confirms >95% zinc insertion. Do not proceed until this is verified.

  • Cross-Coupling: To the active organozinc solution, add 4-chlorobenzoyl chloride (0.9 eq) and Pd(PPh₃)₄ (5 mol%). Stir at 50°C for 4 hours[4].

    • Self-Validation Check: The precipitation of palladium black at the end of the reaction indicates catalyst deactivation and cycle completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the pure 8-(4-Chlorophenyl)-8-oxooctanenitrile.

References

  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents The Journal of Organic Chemistry (ACS Publications)[Link]

  • Sulfoxide-Controlled Functionalization of Arenes and Heterocycles, Transition Metal-Catalyzed Cross-Coupling Reactions Ludwig-Maximilians-Universität München (Ph.D. Thesis, Knochel Group)[Link]

Sources

Comparative

Benchmarking the Synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile: Batch vs. Continuous Flow Methodologies

Executive Summary 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1) is a highly versatile bifunctional building block. Featuring both a terminal nitrile and an aryl ketone moiety, it serves as a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1) is a highly versatile bifunctional building block. Featuring both a terminal nitrile and an aryl ketone moiety, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. The traditional synthesis of this molecule relies on the Friedel-Crafts acylation of chlorobenzene with 7-cyanoheptanoyl chloride. While effective, conventional batch methods suffer from significant thermodynamic and environmental drawbacks. This guide benchmarks the traditional batch Friedel-Crafts acylation against a modern, optimized continuous flow solid-acid catalytic protocol.

Mechanistic Rationale & Pathway Analysis

The synthesis of 8-(4-chlorophenyl)-8-oxooctanenitrile hinges on an electrophilic aromatic substitution mechanism.

The Causality of Regioselectivity: Chlorobenzene is a deactivated arene due to the inductive electron-withdrawing effect of the chlorine atom. However, the lone electron pairs on the chlorine atom provide resonance stabilization to the intermediate sigma complex, making it an ortho/para-directing group. When 7-cyanoheptanoyl chloride reacts with a Lewis acid, it forms a highly reactive, electrophilic acylium ion. Due to the significant steric bulk of this 7-carbon acylium chain, the electrophilic attack occurs almost exclusively at the less sterically hindered para position, yielding the desired product.

The Catalyst Dilemma: In traditional batch chemistry, Aluminum Chloride (AlCl₃) is the standard Lewis acid . Because AlCl₃ coordinates strongly to the basic carbonyl oxygen of the newly formed ketone product, a full stoichiometric equivalent (typically 1.2 eq) is required. This coordination effectively "kills" the catalyst, necessitating a harsh acidic aqueous quench to liberate the free ketone. This generates massive amounts of aluminum-laden aqueous waste, driving up the Environmental Factor (E-factor).

To circumvent this, modern continuous flow microreactor systems utilizing solid acid catalysts (such as HBEA zeolites) have been developed . The flow regime enhances mass and heat transfer, while the solid catalyst allows for continuous product desorption. This eliminates the need for an aqueous quench and drastically reduces waste.

Experimental Protocols

Protocol A: Traditional Batch Synthesis (AlCl₃-Mediated)

Objective: Synthesize 8-(4-chlorophenyl)-8-oxooctanenitrile using standard batch Friedel-Crafts conditions.

  • Reactor Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

    • Causality: AlCl₃ is highly hygroscopic; atmospheric moisture rapidly hydrolyzes it to inactive Al(OH)₃ and HCl gas, which would permanently deactivate the catalyst and halt the reaction .

  • Reagent Loading: Add anhydrous chlorobenzene (50 mmol, serving as both reactant and solvent) and anhydrous AlCl₃ (60 mmol, 1.2 eq). Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Dissolve 7-cyanoheptanoyl chloride (50 mmol) in 10 mL of anhydrous chlorobenzene. Add this solution dropwise over 30 minutes via an addition funnel.

    • Causality: The generation of the acylium ion is highly exothermic. Slow addition at 0 °C prevents thermal degradation of the terminal nitrile group and suppresses unwanted diacylation or polymerization side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4.0 hours. The mixture will turn into a dark, viscous complex as the AlCl₃ coordinates to the product.

  • Quench & Workup: Slowly pour the reaction mixture onto 100 g of crushed ice containing 10 mL of concentrated HCl.

    • Causality: The highly acidic, cold environment safely hydrolyzes the strong Al-ketone complex without causing basic hydrolysis of the sensitive nitrile group.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the product.

Protocol B: Continuous Flow Synthesis (Solid-Supported HBEA Zeolite)

Objective: Synthesize the target molecule using a packed-bed continuous flow reactor to improve yield and eliminate stoichiometric waste.

  • Reactor Preparation: Pack a stainless-steel tubular microreactor (10 mL internal volume) with calcined HBEA zeolite (Si/Al ratio = 25).

    • Causality: HBEA zeolites possess the ideal pore size to accommodate the transition state of the acylation while providing sufficient Brønsted/Lewis acidity to activate the acyl chloride without permanent product coordination .

  • System Equilibration: Flush the reactor with anhydrous chlorobenzene at 0.5 mL/min while heating the reactor zone to 120 °C.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the deactivated chlorobenzene ring when using a milder, heterogeneous solid catalyst.

  • Reagent Introduction: Prepare a feed stream containing 7-cyanoheptanoyl chloride (1.0 M) in anhydrous chlorobenzene. Pump this solution through the heated packed bed at a flow rate of 0.66 mL/min, achieving a residence time of exactly 15 minutes.

    • Causality: The precise 15-minute residence time ensures complete conversion while being short enough to prevent secondary reactions (e.g., Friedel-Crafts alkylation of the solvent by the nitrile group under prolonged thermal stress).

  • In-Line Workup: Pass the reactor effluent through an in-line back pressure regulator (BPR) set to 100 psi to prevent solvent boiling, followed by a cooling loop (20 °C).

  • Isolation: Collect the effluent, evaporate the unreacted chlorobenzene (which is recycled), and directly crystallize the crude product.

    • Causality: Because no soluble metal catalyst is used, the aqueous quench and liquid-liquid extraction steps are entirely eliminated, creating a self-validating, high-purity stream.

Quantitative Benchmarking

The following table summarizes the performance metrics of both protocols. The continuous flow methodology demonstrates superior regioselectivity and a drastically reduced environmental footprint.

Performance MetricProtocol A (Batch AlCl₃)Protocol B (Flow HBEA Zeolite)
Isolated Yield 68%89%
Regioselectivity (p:o) 92:8>99:1
Reaction Time 4.0 hours15 minutes
Catalyst Loading 120 mol% (Stoichiometric)Packed Bed (Heterogeneous)
E-Factor (kg waste / kg product) > 45< 5
Aqueous Workup Required? Yes (Acidic Quench)No (Direct Evaporation)

Synthetic Workflow Visualization

G Start Starting Materials: Chlorobenzene + 7-Cyanoheptanoyl Chloride Batch Protocol A: Batch Synthesis Stoichiometric AlCl3 Catalyst 0 °C to RT, 4 hours Start->Batch Traditional Route Flow Protocol B: Continuous Flow Packed-Bed HBEA Zeolite 120 °C, 15 min residence Start->Flow Optimized Route BatchWorkup Aqueous Quench (HCl/Ice) Liquid-Liquid Extraction High E-Factor Batch->BatchWorkup FlowWorkup In-line Pressure Regulation Direct Solvent Evaporation Low E-Factor Flow->FlowWorkup Product 8-(4-Chlorophenyl)-8-oxooctanenitrile (CAS: 898783-76-1) BatchWorkup->Product 68% Yield FlowWorkup->Product 89% Yield

Fig 1. Synthetic workflow comparing batch AlCl3-mediated and continuous flow solid-acid protocols.

References

  • Sartori, G., & Maggi, R. "Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions." Chemical Reviews, ACS Publications, 2011. URL:[Link]

Validation

A Spectroscopic Guide to the Characterization of Synthesized versus Commercial 8-(4-Chlorophenyl)-8-oxooctanenitrile

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides an in-depth spectroscopic comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides an in-depth spectroscopic comparison of in-house synthesized 8-(4-Chlorophenyl)-8-oxooctanenitrile against its theoretical commercial-grade counterpart. As commercial availability of this specific long-chain keto-nitrile is not established, this guide will serve as a benchmark for researchers synthesizing this molecule, detailing the expected spectroscopic characteristics of a pure sample.

The synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile is of interest due to its potential as a versatile intermediate in the preparation of more complex molecules, leveraging its bifunctional nature. The presence of a terminal nitrile and a substituted aromatic ketone offers multiple avenues for further chemical modification.

Proposed Synthesis of 8-(4-Chlorophenyl)-8-oxooctanenitrile

A reliable and efficient method for the synthesis of the target molecule involves the Grignard reaction. This approach provides a high-yielding and relatively clean route to the desired ketone. The proposed two-step synthesis is outlined below.

Step 1: Formation of the Grignard Reagent from 8-Bromooctanenitrile

The first step involves the preparation of the Grignard reagent from commercially available 8-bromooctanenitrile. The nitrile group is generally unreactive towards Grignard reagents under the conditions of their formation.

Step_1_Grignard_Formation 8-Bromooctanenitrile 8-Bromooctanenitrile Grignard_Reagent 7-Cyanoheptylmagnesium bromide 8-Bromooctanenitrile->Grignard_Reagent   + Mg, Dry THF (Inert Atmosphere) Mg_turnings Mg turnings Dry_THF Dry THF

Caption: Formation of the Grignard Reagent.

Step 2: Reaction with 4-Chlorobenzonitrile and Hydrolysis

The formed Grignard reagent is then reacted with 4-chlorobenzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate after initial workup. Subsequent acidic hydrolysis converts the imine to the target ketone, 8-(4-Chlorophenyl)-8-oxooctanenitrile.

Step_2_Grignard_Reaction_and_Hydrolysis Grignard_Reagent 7-Cyanoheptylmagnesium bromide Intermediate Imine Intermediate Grignard_Reagent->Intermediate   + 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile Final_Product 8-(4-Chlorophenyl)-8-oxooctanenitrile Intermediate->Final_Product   H3O+ workup

Caption: Grignard Reaction and Hydrolysis to Yield the Final Product.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for the synthesized 8-(4-Chlorophenyl)-8-oxooctanenitrile. This data serves as a reference for comparison against experimentally obtained spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of functional groups. The spectrum of 8-(4-Chlorophenyl)-8-oxooctanenitrile is expected to show characteristic absorption bands for the nitrile and ketone functional groups, as well as features corresponding to the aromatic ring and the aliphatic chain.

Table 1: Predicted FT-IR Data for 8-(4-Chlorophenyl)-8-oxooctanenitrile

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2930, ~2860StrongC-H stretch (aliphatic)
~2250Medium, SharpC≡N stretch (nitrile)[1]
~1685StrongC=O stretch (aryl ketone)[2][3]
~1590, ~1480MediumC=C stretch (aromatic ring)
~830StrongC-H out-of-plane bend (para-substituted aromatic)

The position of the C=O stretch at a lower wavenumber (~1685 cm⁻¹) is indicative of conjugation with the aromatic ring.[2][3] The sharp C≡N stretch around 2250 cm⁻¹ is a highly characteristic band for nitriles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the aliphatic chain. The chemical shifts are influenced by the proximity to the electron-withdrawing ketone and nitrile groups.

Table 2: Predicted ¹H NMR Data for 8-(4-Chlorophenyl)-8-oxooctanenitrile (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAromatic protons ortho to C=O
~7.45d2HAromatic protons meta to C=O
~2.95t2H-CH₂- adjacent to C=O
~2.35t2H-CH₂- adjacent to C≡N
~1.70m2H-CH₂-
~1.60m2H-CH₂-
~1.40m4H-CH₂-

The downfield shift of the protons alpha to the carbonyl group (~2.95 ppm) is a key diagnostic feature.[] Similarly, the protons adjacent to the nitrile group are expected around 2.35 ppm.[1][5] The aromatic region should display a typical AA'BB' system for a para-substituted benzene ring.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl and nitrile carbons will have characteristic chemical shifts.

Table 3: Predicted ¹³C NMR Data for 8-(4-Chlorophenyl)-8-oxooctanenitrile (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~199.0C=O (ketone)
~139.0Aromatic C-Cl
~135.0Aromatic C-C=O
~129.5Aromatic CH (ortho to C=O)
~129.0Aromatic CH (meta to C=O)
~119.5C≡N (nitrile)
~38.5-CH₂- adjacent to C=O
~29.0-CH₂-
~28.5-CH₂-
~25.0-CH₂-
~24.0-CH₂-
~17.0-CH₂- adjacent to C≡N

The carbonyl carbon of the ketone is expected to be significantly downfield, around 199.0 ppm.[] The nitrile carbon appears around 119.5 ppm.[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for 8-(4-Chlorophenyl)-8-oxooctanenitrile

m/zInterpretation
~263/265Molecular ion peak (M⁺) with characteristic 3:1 ratio for the chlorine isotope
~139/141Fragment corresponding to [Cl-C₆H₄-C=O]⁺, a characteristic alpha-cleavage
~124Fragment corresponding to [M - Cl-C₆H₄-C=O]⁺
~111/113Fragment corresponding to [Cl-C₆H₄]⁺

The presence of the molecular ion peak with the correct isotopic pattern for chlorine is a strong indicator of the compound's identity. The fragment at m/z 139/141, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (alpha-cleavage), is a highly diagnostic peak for this type of ketone.[]

Comparison of Synthesized vs. Commercial Product

Table 5: Spectroscopic Comparison

TechniqueSynthesized Product (Expected)"Commercial" Standard (Theoretical)Key Comparison Points
FT-IR Presence of characteristic C=O, C≡N, and aromatic C-H stretches. Potential for minor impurity peaks (e.g., starting materials, solvent).Clean spectrum with only the characteristic peaks of the pure compound.Absence of extraneous peaks in the commercial standard. Peak positions and relative intensities should match.
¹H NMR All predicted peaks should be present with correct integration and multiplicity. Minor impurity peaks may be visible.Sharp, well-resolved peaks with precise integrations. No impurity signals.Chemical shifts and coupling constants should be identical. The purity of the synthesized sample can be estimated from the integration of impurity peaks relative to the product peaks.
¹³C NMR All predicted carbon signals should be present. Minor peaks from impurities may be observed.A clean spectrum with only the signals corresponding to the 12 unique carbons of the molecule.The number of signals and their chemical shifts should be identical.
MS Correct molecular ion peak with the Cl isotope pattern. Expected fragmentation pattern.Identical molecular ion and fragmentation pattern.The mass-to-charge ratios and relative abundances of the key fragments should be consistent.

Conclusion

This guide provides a comprehensive spectroscopic blueprint for the synthesis and characterization of 8-(4-Chlorophenyl)-8-oxooctanenitrile. The detailed FT-IR, ¹H NMR, ¹³C NMR, and MS data presented serve as a reliable reference for researchers to confirm the successful synthesis and purity of this valuable chemical intermediate. By comparing experimentally obtained data with the predictions outlined here, scientists can proceed with confidence in their subsequent research and development activities.

References

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Spectroscopic Analysis of Nitriles. University of Calgary. [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. National Center for Biotechnology Information. [Link]

  • What is the reaction of Grignard reagent with nitriles? Quora. [Link]

  • Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Straightforward Conversion of Arene Carboxylic Acids into Aryl Nitriles by Palladium-Catalyzed Decarboxylative Cyanation Reaction. Thieme Connect. [Link]

  • Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl–arylsulfonamide. ACS Publications. [Link]

  • Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Publications. [Link]

  • 8-bromooctanenitrile. Chemsrc. [Link]

  • Ketone Spectroscopy. Oregon State University. [Link]

  • 8-(3-CYANOPHENYL)-8-OXOOCTANENITRILE. NextSDS. [Link]

  • The Big Review VI: Carbonyl Compounds. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

  • Synthesis of Nitriles. Chemistry LibreTexts. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

  • Octadecanenitrile. National Center for Biotechnology Information. [Link]

  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Publications. [Link]

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Comparative

A Researcher's Guide to Purity Validation of Commercial 8-(4-Chlorophenyl)-8-oxooctanenitrile Batches by Quantitative NMR

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible science and patient safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible science and patient safety. 8-(4-Chlorophenyl)-8-oxooctanenitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Variations in purity between commercial batches can introduce unforeseen variables into a synthetic pathway, leading to inconsistent yields, altered impurity profiles, and potential downstream complications. This guide provides a comprehensive framework for researchers to independently validate the purity of commercial batches of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method of measurement.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, providing a self-validating system for purity assessment grounded in authoritative principles. We will compare hypothetical commercial batches to illustrate the power of this technique in discerning subtle but critical differences in quality.

The Power of Quantitative NMR (qNMR) for Purity Assessment

Unlike chromatographic techniques (e.g., HPLC, GC) which rely on comparing the response of an analyte to that of a certified reference standard of the same compound, qNMR offers a distinct and powerful advantage. The signal intensity in an NMR spectrum is, under properly controlled conditions, directly proportional to the number of nuclei giving rise to that signal.[1][2][3] This allows for the determination of a compound's purity by comparing the integral of one of its characteristic signals to the integral of a certified, high-purity internal standard of a different compound.

This fundamental principle, recognized by bodies such as the United States Pharmacopeia (USP), makes qNMR an invaluable tool for:

  • Direct Measurement: It provides a direct measure of the analyte's mass fraction purity without the need for a specific reference standard of the analyte itself.[1][4]

  • Structural Confirmation: While quantifying, the NMR spectrum simultaneously provides structural confirmation of the main component and can help identify unknown impurities.

  • Broad Applicability: The technique is applicable to any soluble compound that contains NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, or ³¹P.[1][3]

The validation of such an analytical procedure should be demonstrated to be fit for its intended purpose, a principle outlined in guidelines from regulatory bodies like the FDA.[5][6][7][8]

Case Study: A Comparative Analysis of Three Commercial Batches

To illustrate the practical application of qNMR for purity validation, we present a hypothetical analysis of three different commercial batches of 8-(4-Chlorophenyl)-8-oxooctanenitrile.

Table 1: Hypothetical Purity Comparison of Commercial Batches

Batch IDSupplierStated Purity (CoA)Experimentally Determined Purity (¹H-qNMR) Observations & Identified Impurities
Batch A Supplier 1≥99.0%99.2% ± 0.2% Clean spectrum. No significant impurities detected above the 0.1% level.
Batch B Supplier 298.5%98.3% ± 0.3% Purity consistent with CoA. Residual solvent signals corresponding to Ethyl Acetate (~0.5%) and Toluene (~0.2%) were identified.
Batch C Supplier 3≥98.0%96.5% ± 0.3% Purity is below the stated minimum. In addition to residual solvents, signals consistent with 4-chlorobenzoic acid (~1.5%) were observed.

This comparative data underscores the importance of independent verification. While Batch A and B meet their specifications, Batch C falls short and contains a process-related impurity that could impact subsequent chemical reactions. The identification of residual solvents, such as ethyl acetate and toluene, is also critical as they can be detrimental to certain catalytic processes.[9][10][11]

Visualizing the Analyte and Experimental Workflow

To effectively apply qNMR, understanding the molecule's structure and the analytical workflow is paramount.

Caption: Structure of 8-(4-Chlorophenyl)-8-oxooctanenitrile with key protons for qNMR highlighted.

The aromatic protons (in red) and the alpha-keto methylene protons (in green) are often ideal for quantification as they reside in less crowded regions of the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (Batch A, B, C) dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim setup Set Quantitative Parameters (d1, ns, pw) shim->setup acquire Acquire ¹H Spectrum setup->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity using qNMR Formula integrate->calculate report Report Final Purity & Uncertainty calculate->report

Caption: The qNMR experimental workflow for purity determination.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful attention to each step ensures the trustworthiness of the final result.

Part 1: Rationale and Selection of Materials
  • Internal Standard (IS) Selection : The choice of IS is critical for accurate qNMR.[12][13] The ideal IS should:

    • Be of high, certified purity (e.g., >99.9%).

    • Be chemically stable and non-reactive with the analyte or solvent.[13]

    • Possess signals that do not overlap with analyte or solvent signals.[1]

    • Have good solubility in the chosen deuterated solvent.[12]

    • For this analysis, Maleic Anhydride is an excellent choice. It provides a sharp singlet in a relatively empty region of the spectrum (~7.0 ppm in DMSO-d₆) and is commercially available in high purity.

  • Solvent Selection : The solvent must completely dissolve both the analyte and the IS.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for 8-(4-Chlorophenyl)-8-oxooctanenitrile and maleic anhydride. Its residual proton signal appears around 2.50 ppm.[14]

Part 2: Sample Preparation

Objective: To prepare a homogeneous solution with accurately known masses of the analyte and internal standard.

  • Weighing : Using a calibrated analytical balance (readable to at least 0.01 mg), accurately weigh approximately 15-20 mg of 8-(4-Chlorophenyl)-8-oxooctanenitrile into a clean, dry vial. Record the mass precisely.

  • Adding the Standard : To the same vial, add approximately 8-10 mg of the high-purity internal standard (Maleic Anhydride). Record the mass precisely. Aiming for a 1:1 molar ratio between the analyte protons to be integrated and the standard protons is ideal for integration accuracy.[2]

  • Dissolution : Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization : Vortex the vial for at least 60 seconds to ensure complete dissolution and create a homogenous solution. Visually inspect for any undissolved particulates.

  • Transfer : Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.

Part 3: NMR Data Acquisition

Objective: To acquire a high-quality ¹H NMR spectrum under conditions that ensure accurate signal integration.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal resolution and lineshape.

  • Setting Quantitative Parameters : This is the most critical step for ensuring data integrity.

    • Relaxation Delay (d1) : This delay between scans allows for the longitudinal relaxation of protons back to their equilibrium state. For accurate quantification, d1 should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal of interest (both analyte and IS).[15][16][17] A conservative and safe value for most small molecules is d1 = 30 seconds .

    • Pulse Angle : Use a 90° pulse to ensure maximum signal excitation. This should be calibrated for your specific probe.

    • Number of Scans (ns) : A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[16] Typically, ns = 16 or 32 is adequate for this sample concentration.

    • Acquisition Time (at) : Set to a value that ensures the Free Induction Decay (FID) has fully decayed, typically 3-5 seconds.

  • Acquisition : Acquire the spectrum using the defined parameters.

Part 4: Data Processing and Purity Calculation

Objective: To correctly process the spectrum and calculate the mass fraction purity of the analyte.

  • Processing : Apply an exponential multiplication factor (line broadening) of ~0.3 Hz to improve S/N. Manually and carefully phase the spectrum and apply a baseline correction across the entire spectrum.

  • Integration :

    • Calibrate the integral of the well-resolved singlet from the internal standard (Maleic Anhydride, 2H) to a value of 2.00.

    • Integrate a well-resolved, non-overlapping signal from the analyte. The doublet corresponding to the two aromatic protons ortho to the carbonyl group (around 7.9 ppm) is an excellent choice.

  • Calculation : The purity of the analyte (Purityₐ) can be calculated using the following equation[2][16]:

    Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

    Where:

    • Iₐ, Iₛ : Integrals of the analyte and standard signals.

    • Nₐ, Nₛ : Number of protons for the integrated analyte and standard signals (e.g., Nₐ=2, Nₛ=2).

    • Mₐ, Mₛ : Molar masses of the analyte and standard.

    • mₐ, mₛ : Masses of the analyte and standard.

    • Purityₛ : Certified purity of the internal standard.

  • Analysis of Impurities : Inspect the entire spectrum for unexpected signals. Compare their chemical shifts to known values for common solvents or potential side-products to identify them.[18][19][20]

Conclusion

Independent verification of starting material purity is a cornerstone of robust scientific research and development. Quantitative NMR provides a powerful, direct, and reliable method for this task, offering both a precise purity value and structural insights into potential contaminants. By following a carefully designed and validated protocol, researchers can gain confidence in the quality of their commercial reagents, leading to more reproducible outcomes and mitigating the risks associated with batch-to-batch variability. This guide equips scientists with the knowledge and methodology to implement this essential quality check in their own laboratories.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass.
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  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
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  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
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  • NIST. (n.d.). Purity by Absolute qNMR Instructions. National Institute of Standards and Technology.
  • JEOL Ltd. (n.d.).
  • NMR Wiki Q&A Forum. (2015). Choice of relaxation delay time (d1) in 2D experiments. NMR Wiki.
  • University of Ottawa. (2022). NMR Parameter Primer. University of Ottawa.
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  • Metrologia. (n.d.).
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  • Gregory, R. F., & Robert, E. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanenitrile. Sigma-Aldrich.
  • Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses.
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (2022). Royal Society of Chemistry.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-(4-Chlorophenyl)-8-oxooctanenitrile

This document provides essential procedural guidance for the safe and compliant disposal of 8-(4-chlorophenyl)-8-oxooctanenitrile. As researchers and drug development professionals, our commitment to safety and environme...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 8-(4-chlorophenyl)-8-oxooctanenitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind these critical disposal protocols. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Waste Characterization

8-(4-Chlorophenyl)-8-oxooctanenitrile is a halogenated organic compound containing both a chloro- and a nitrile functional group. This chemical structure necessitates its classification as a hazardous waste material.

  • Toxicity: Like many organochlorine and nitrile-containing compounds, this substance is presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated compounds can be persistent in the environment and require specific treatment methods.[1]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides (NOx).[2]

Due to these properties, 8-(4-chlorophenyl)-8-oxooctanenitrile must never be disposed of via standard laboratory drains or in regular trash.[1][3] It must be managed as a regulated hazardous waste stream from the point of generation.[4][5]

Essential Personal Protective Equipment (PPE)

Before handling waste containers of 8-(4-chlorophenyl)-8-oxooctanenitrile, ensure the following PPE is worn to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.Prevents dermal absorption, which is a potential route of toxic exposure.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or contact with solid particles, which can cause serious irritation.[2]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Ventilation Handle waste within a certified chemical fume hood.Minimizes the risk of inhaling potentially toxic dust or vapors.[2][3]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste can be treated by the appropriate disposal facility. The causality is clear: mixing incompatible waste streams, such as acids with nitriles or halogenated with non-halogenated solvents, can lead to violent reactions or complicate the disposal process, increasing costs and risks.

Step 1: Designate a Halogenated Organic Waste Container This compound must be collected in a container specifically designated for Halogenated Organic Waste .[7][8] Never mix it with non-halogenated solvents, acids, bases, or oxidizers.[7][9]

Step 2: Select an Appropriate Container The container must be chemically compatible with the waste. The original product container is often the best choice for unused or surplus material.[10] For waste generated from experiments:

  • Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks.[5]

  • The container must have a secure, tight-fitting screw cap to prevent leaks and fugitive emissions.[5][6][8]

Step 3: Proper Labeling The waste container must be labeled correctly before the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste ".[4][5]

  • The full, unabbreviated chemical name: "8-(4-Chlorophenyl)-8-oxooctanenitrile ".[5] If it is part of a solution, list all components and their approximate concentrations.

  • The accumulation start date (the date the first waste is added).[4]

  • The relevant hazard pictograms (e.g., toxicity, irritant).

Step-by-Step Disposal Workflow

This protocol outlines the process from generating the waste to its final removal from the laboratory.

4.1. Waste Collection at the Source

  • Prepare the Waste Container: Ensure your designated, properly labeled halogenated waste container is within reach in the chemical fume hood where the work is being performed.

  • Transfer Waste: Carefully transfer the waste 8-(4-chlorophenyl)-8-oxooctanenitrile (whether solid, in solution, or as contaminated materials like silica gel) into the designated container.

  • Secure the Container: Immediately after adding waste, securely fasten the cap.[5] Containers should remain closed at all times except when actively adding waste.[8]

  • Log the Addition: If multiple users are adding to a communal waste container, maintain a log sheet nearby to track the contents.

4.2. Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Place the container in a secondary containment bin or tray that is chemically compatible and large enough to hold the entire volume of the container in case of a leak.

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong acids and bases.[9]

4.3. Arranging for Final Disposal

  • Contact EHS: Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide the EHS team with a complete list of the container's contents. An accurate manifest is required for regulatory compliance.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 8-(4-Chlorophenyl)-8-oxooctanenitrile.

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposition start Waste Generated: 8-(4-Chlorophenyl)-8-oxooctanenitrile char Characterize Waste: Halogenated Organic Nitrile start->char ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat char->ppe container Select & Label Container: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name ppe->container collect Collect Waste in Chemical Fume Hood container->collect seal Keep Container Tightly Sealed (Except when adding waste) collect->seal store Store in Designated SAA with Secondary Containment seal->store full Is Container Full? store->full ehs Contact EHS for Pickup Provide Content Manifest full->ehs Yes continue_storage Continue Safe Storage in SAA full->continue_storage No continue_storage->collect Generate more waste

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Chlorophenyl)-8-oxooctanenitrile
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Reactant of Route 2
8-(4-Chlorophenyl)-8-oxooctanenitrile
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